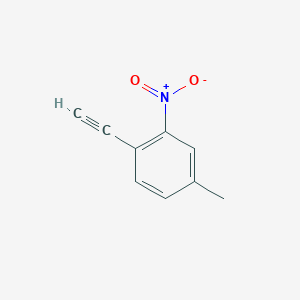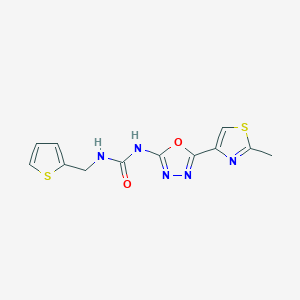![molecular formula C20H19FN4O4S B3002423 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 533869-51-1](/img/structure/B3002423.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted derivatives of oxadiazole compounds has been a subject of interest due to their biological activities. In one study, a series of N-substituted derivatives were synthesized through a multi-step process starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This compound was then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds were obtained by reacting this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent .
Another study reported the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides by converting organic acids into esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols were then stirred with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. Single crystal X-ray diffraction studies were also employed to confirm the structures of some derivatives, revealing that they crystallized in the monoclinic crystal system with specific lattice parameters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of esters, hydrazides, and thiols, followed by subsequent reactions with various halogenated intermediates. The reactions are facilitated by the use of weak bases and polar aprotic solvents, which help in the formation of the desired oxadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic studies provide insights into the lattice parameters and the conformation of the piperazine or morpholine rings in the solid state. The intermolecular hydrogen bonds, such as C—H…O, contribute to the crystal packing and stability of these compounds. Hirshfeld surface analysis and DFT calculations have been used to understand the reactive sites and the nature of intermolecular contacts .
Biological Activity
The synthesized compounds have been screened for various biological activities. They have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Some derivatives have been evaluated against the butyrylcholinesterase (BChE) enzyme and have undergone molecular docking studies to assess their binding affinity and orientation in the active sites of human BChE protein. Important amino acid residues involved in ligand stabilization have been identified . Additionally, certain compounds have demonstrated antiproliferative properties, acting as tubulin inhibitors, which was confirmed through biochemical assays and cell line studies . One particular compound exhibited remarkable anti-tuberculosis activity and superior antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than the standard .
Mecanismo De Acción
The mechanism of action of oxadiazole derivatives in biological systems is diverse. They can inhibit various enzymes and proteins that contribute to cell proliferation . For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores can target various enzymes and proteins that contribute to cancer cell proliferation .
Safety and Hazards
Direcciones Futuras
Oxadiazole derivatives, including the compound , have shown a broad range of chemical and biological properties, making them promising candidates for the development of new drugs . Future research could focus on exploring the therapeutic potential of these compounds in treating various diseases, including cancer .
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZAJZZZUXHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



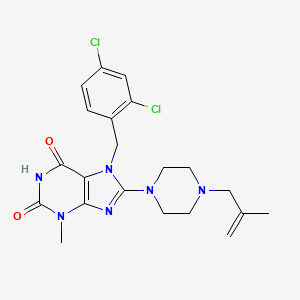


![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)
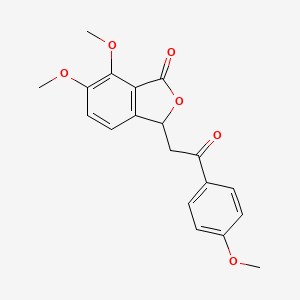

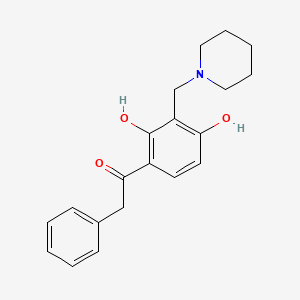
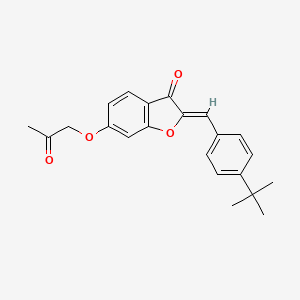
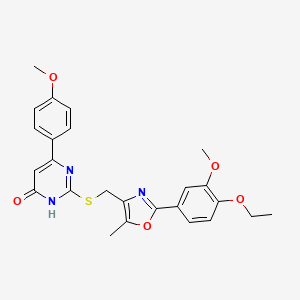
![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)
